6-(4-fluorophenyl)-2-[(5-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-1,2,4-oxadiazol-3-yl)methyl]pyridazin-3(2H)-one
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Description
6-(4-fluorophenyl)-2-[(5-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-1,2,4-oxadiazol-3-yl)methyl]pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C25H29N5O4S and its molecular weight is 495.6. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Research on similar compounds has demonstrated antimicrobial properties. For instance, some studies have synthesized derivatives of pyridazinone, oxadiazole, and piperazine, exploring their effectiveness against various microorganisms. These compounds were evaluated for their antibacterial and antifungal activities, showing promising results in inhibiting the growth of specific bacterial strains and fungi (Menteşe et al., 2013; Patel & Patel, 2010).
Anti-inflammatory Properties
Compounds within this class have also been examined for their anti-inflammatory effects. Studies have highlighted the synthesis of pyridazinone derivatives with significant anti-inflammatory activity, comparable to standard drugs, without inducing acute gastrotoxicity, suggesting a potentially safer profile for long-term use (Szandruk-Bender et al., 2021).
Antioxidant Activity
Moreover, 1,3,4-oxadiazole derivatives, structurally related to the compound , have been evaluated for their antioxidant activities. These studies utilized various methods to assess the ability of these compounds to scavenge free radicals, indicating their potential as antioxidant agents (Mallesha et al., 2014).
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O4S/c1-32-18-8-9-21(33-2)19(16-18)27-24(31)17-35-25-26-11-10-23(28-25)30-14-12-29(13-15-30)20-6-4-5-7-22(20)34-3/h4-11,16H,12-15,17H2,1-3H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZFRZMXOJATOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=CC(=N2)N3CCN(CC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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